3-[2,2-dimethyl-4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl]-1H-quinolin-2-one
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Overview
Description
3-[2,2-dimethyl-4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl]-1H-quinolin-2-one is a complex organic compound that features a quinoline core structure substituted with a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,2-dimethyl-4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl]-1H-quinolin-2-one typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting piperidine with methyl iodide in the presence of a base such as triethylamine.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via a nucleophilic substitution reaction using 2,2,2-trifluoroethyl trifluoroacetate.
Coupling with Quinoline: The final step involves coupling the piperazine derivative with a quinoline derivative under conditions that facilitate the formation of the carbonyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[2,2-dimethyl-4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl]-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
3-[2,2-dimethyl-4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl]-1H-quinolin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antiviral and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-[2,2-dimethyl-4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl]-1H-quinolin-2-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate have similar biological activities.
Trifluoroethyl Compounds: Compounds such as 2,2,2-trifluoroethyl trifluoroacetate share the trifluoroethyl group.
Uniqueness
3-[2,2-dimethyl-4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl]-1H-quinolin-2-one is unique due to its combination of a quinoline core with a piperazine ring and a trifluoroethyl group. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.
Properties
IUPAC Name |
3-[2,2-dimethyl-4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl]-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2/c1-17(2)10-23(11-18(19,20)21)7-8-24(17)16(26)13-9-12-5-3-4-6-14(12)22-15(13)25/h3-6,9H,7-8,10-11H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUBGOWVIIRARY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1C(=O)C2=CC3=CC=CC=C3NC2=O)CC(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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